N-Allylnorcocaine
Description
N-Allylnorcocaine is a synthetic cocaine derivative characterized by the removal of a methyl group from the nitrogen atom (N-demethylation) and the introduction of an allyl (-CH₂CH=CH₂) substituent at the same position. The synthesis of this compound involves N-dealkylation strategies, as seen in analogous compounds like norcocaine, where chloroethyl chloroformate (ACE-Cl) is used to generate intermediates, followed by solvolysis in methanol .
Properties
CAS No. |
66964-29-2 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl (1R)-3-benzoyloxy-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-3-11-20-14-9-10-15(20)17(19(22)23-2)16(12-14)24-18(21)13-7-5-4-6-8-13/h3-8,14-17H,1,9-12H2,2H3/t14?,15-,16?,17?/m1/s1 |
InChI Key |
OLKZDWYIZCZYLB-ZKDDFBJFSA-N |
SMILES |
COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3 |
Related CAS |
69610-27-1 (hydrochloride) |
Synonyms |
N-allylnorcocaine N-allylnorcocaine hydrochloride N-allylnorcocaine, 1R-(2-endo,3-exo) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Norcocaine: Demonstrates enhanced serotonin transporter (SERT) activity compared to cocaine, suggesting that N-demethylation may favor SERT selectivity .
- Allococaine : A stereoisomer of cocaine with identical molecular weight but distinct spatial arrangement, likely leading to altered DAT binding kinetics .
- N-Allylnormorphine: Shares the N-allyl substitution but acts on opioid receptors rather than monoamine transporters, highlighting the role of the core scaffold in target specificity .
Functional Analogs
Key Observations :
- Phenyltropanes: These cocaine analogs, such as WIN 35,428, exhibit high DAT affinity. This compound’s allyl group may sterically hinder transporter interactions, reducing potency compared to phenyltropanes .
- Noroxycodone: While pharmacologically distinct (opioid vs. stimulant), its N-demethylation parallels the metabolic pathway of norcocaine, emphasizing the importance of N-substituents in bioavailability .
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